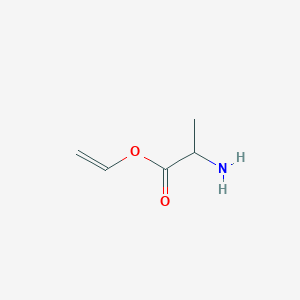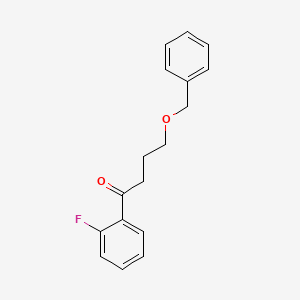
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one: is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzyloxy group attached to a butanone backbone, with a fluorophenyl group at the second position. The molecular structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 2-fluorobenzaldehyde, and butanone.
Formation of Benzyloxy Group: Benzyl alcohol is reacted with a suitable base to form the benzyloxy anion, which is then reacted with butanone to form the intermediate compound.
Introduction of Fluorophenyl Group: The intermediate compound is then reacted with 2-fluorobenzaldehyde under specific reaction conditions to introduce the fluorophenyl group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzyloxy and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-1-phenylbutan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(Methoxy)-1-(2-fluorophenyl)butan-1-one: Contains a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Uniqueness
4-(Benzyloxy)-1-(2-fluorophenyl)butan-1-one is unique due to the presence of both the benzyloxy and fluorophenyl groups, which confer specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17FO2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-phenylmethoxybutan-1-one |
InChI |
InChI=1S/C17H17FO2/c18-16-10-5-4-9-15(16)17(19)11-6-12-20-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
InChI Key |
ZIULDKNCDOUYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


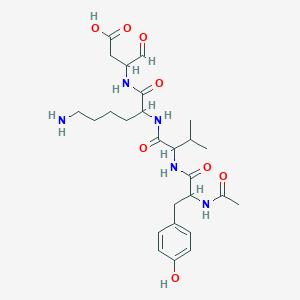
![N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide](/img/structure/B15092146.png)
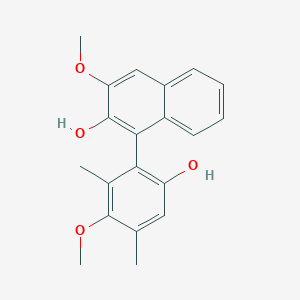
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)


![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)

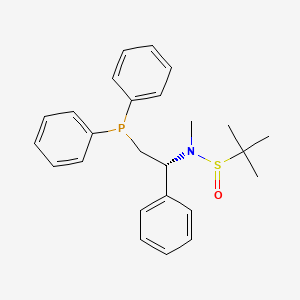

![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
![N-(2-amino-1,2-diphenylethyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B15092194.png)

